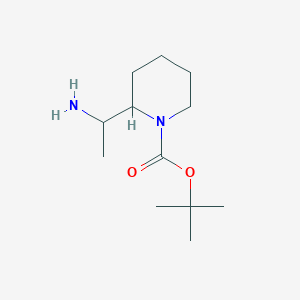

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminoethyl compounds. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | 2-(1-Aminoethyl)piperidine trifluoroacetate salt | |

| HCl (gaseous or aqueous) | 2-(1-Aminoethyl)piperidine hydrochloride salt |

Mechanistic Insight :

Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and forming the piperidinium ion, which is stabilized by the tert-butyl carbocation. This step is irreversible under strong acidic conditions.

Functionalization of the Aminoethyl Group

The primary amine undergoes nucleophilic reactions, including alkylation, acylation, and condensation.

Alkylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | 2-(1-(Methylamino)ethyl)piperidine derivative | |

| Benzyl bromide | Et₃N, CH₂Cl₂, RT | N-Benzyl-substituted derivative |

Example : Reaction with methyl iodide in DMF produces a secondary amine, enhancing lipophilicity for drug design .

Acylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | 2-(1-Acetamidoethyl)piperidine derivative | |

| Benzoyl chloride | Et₃N, THF, RT | N-Benzoylated product |

Application : Acylation protects the amine during multi-step syntheses, as seen in Vandetanib precursor routes.

Schiff Base Formation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, RT, 12h | Imine derivative |

Ester Group Modifications

The Boc group participates in transesterification and hydrolysis under specific conditions.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 2-(1-Aminoethyl)piperidine carboxylic acid | |

| Transesterification | MeOH, H₂SO₄, RT | Methyl ester derivative |

Note : Hydrolysis under basic conditions yields the carboxylate, which may undergo further decarboxylation at elevated temperatures.

Oxidation of the Amine

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C to RT | N-Oxide derivative |

Reduction of the Ester

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-(1-Aminoethyl)piperidine methanol |

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, releasing isobutene and CO₂.

-

pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly in acidic media.

Wissenschaftliche Forschungsanwendungen

2.1. Targeted Protein Degradation

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulate protein levels in cells.

- Mechanism : By incorporating rigidity into the linker region, researchers can optimize the three-dimensional orientation of PROTACs, enhancing their efficacy in forming ternary complexes with target proteins and E3 ligases .

| Feature | Description |

|---|---|

| Application | PROTAC Development |

| Role | Semi-flexible linker |

| Impact | Optimizes drug-like properties |

2.2. Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

Recent studies have indicated that compounds based on the piperidine core, including this compound, can activate TAAR1, a receptor implicated in various neurological disorders.

- Research Findings : In vitro assays demonstrated that certain analogs exhibit dose-dependent activation of TAAR1, with promising potency levels (EC50 = 0.507 μM) compared to standard controls .

| Study Aspect | Details |

|---|---|

| Receptor | TAAR1 |

| Activation | Dose-dependent |

| Potency | EC50 = 0.507 μM |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various studies involving derivatives synthesized from it.

- Experimental Design : A series of derivatives were tested for their ability to inhibit inflammation in animal models using carrageenan-induced paw edema protocols.

- Results : Most compounds exhibited significant anti-inflammatory activity, with inhibition rates ranging from 39% to over 54% compared to standard treatments like indomethacin .

| Compound | Inhibition Rate (%) |

|---|---|

| Compound A | 54.239 |

| Compound B | 39.021 |

Anticancer Potential

Research has also highlighted the anticancer potential of this compound and its derivatives.

4.1. Cytotoxicity Studies

In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity.

- Example : A related piperidine derivative exhibited substantial cytotoxic effects against FaDu hypopharyngeal tumor cells when compared to traditional chemotherapeutics like bleomycin.

4.2. Immunomodulatory Effects

The compound has been found to enhance immune responses against tumors by modulating pathways such as PD-1/PD-L1.

- Case Studies :

- PD-L1 Inhibition : Research indicated that the compound could restore immune function significantly at low concentrations (100 nM), suggesting its potential as an immunotherapeutic agent.

- Cytotoxicity in Cancer Cells : Further investigations revealed dose-dependent cytotoxic effects across multiple cancer cell lines, reinforcing its therapeutic potential.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities that include antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H22N2O2

- CAS Number : 1334493-86-5

The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission, potentially impacting mood and cognitive functions.

- Enzyme Inhibition : It may inhibit certain enzymes related to metabolic pathways, which can affect cell proliferation and survival.

Table 1: Summary of Biological Targets and Mechanisms

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties. Its lipophilicity is enhanced by the tert-butyl group, which may facilitate cellular uptake.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

"The compound was found to induce cell cycle arrest and promote apoptotic cell death in human breast cancer cells."

Case Study 2: Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

"The neuroprotective effects were linked to the modulation of oxidative stress markers and inflammation."

Eigenschaften

IUPAC Name |

tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHURVYQOXPFTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334493-86-5 | |

| Record name | tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.